Ethyl 4-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate
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Overview
Description
“Ethyl 4-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate” is a compound that is related to a series of novel N- (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides . These compounds have been synthesized and analyzed for their anti-inflammatory properties .
Synthesis Analysis
The synthesis of related compounds involved coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds were then treated with 1- (2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include coupling reactions and treatment with 1- (2-chloro ethyl) piperidine hydrochloride .
Scientific Research Applications
Chemical Synthesis and Characterization
Ethyl 4-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate has been a subject of interest in chemical synthesis, leading to the creation of diverse heterocyclic compounds. Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a versatile intermediate, enables the synthesis of a wide array of trifluoromethyl heterocycles, including oxazoles, thiazoles, imidazoles, triazines, and pyridines through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012). Additionally, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate has been synthesized via Knoevenagel condensation, characterized by NMR, Mass spectra, and X-ray diffraction studies, exhibiting Z conformation about the C=C double bond (Kariyappa et al., 2016).
Biological Properties
The biological properties of related compounds have been explored in various studies. For instance, synthesis and biological properties of new piperidine substituted benzothiazole derivatives revealed that certain compounds exhibit promising antibacterial and antifungal activities, supported by photoluminescence spectra and chemical structure characterization through NMR, IR, and LC-MS techniques (Shafi et al., 2021). Furthermore, molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors elucidated their anti-cancer properties, providing insights into tautomeric properties, conformations, and the mechanism behind their anti-cancer activities (Karayel, 2021).
Mechanism of Action
Target of Action
The primary target of Ethyl 4-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate is the cyclooxygenase (COX) enzymes . These enzymes are crucial in the conversion of arachidonic acid into prostaglandins, which play a key role in inflammation and pain signaling .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX enzymes, the compound disrupts the production of prostaglandins, which are key mediators of inflammation and pain .
Pharmacokinetics
These properties can influence the compound’s bioavailability and distribution within the body .
Result of Action
The inhibition of COX enzymes by this compound leads to a decrease in prostaglandin production, resulting in reduced inflammation and pain . In fact, some derivatives of this compound have shown significant anti-inflammatory activities .
Future Directions
properties
IUPAC Name |
ethyl 4-[4-[(6-methoxy-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-3-25-18(23)7-6-17(22)21-10-8-13(9-11-21)26-19-20-15-5-4-14(24-2)12-16(15)27-19/h4-5,12-13H,3,6-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUQVEOWZLKYDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(CC1)OC2=NC3=C(S2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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